molecular formula C23H31NO5S B6103043 3-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]pyridine;oxalic acid

3-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]pyridine;oxalic acid

Cat. No.: B6103043
M. Wt: 433.6 g/mol
InChI Key: UBXBTVXKBJTZDI-UHFFFAOYSA-N
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Description

3-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]pyridine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a sulfinylethyl group, which is further attached to a 3,5-ditert-butylphenyl moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]pyridine typically involves multiple steps, starting with the preparation of the sulfinyl intermediate. One common method includes the reaction of 3,5-ditert-butylphenyl thiol with an appropriate alkylating agent to form the sulfinyl derivative. This intermediate is then reacted with 2-bromoethylpyridine under basic conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 4-position, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Br2, HNO3

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of 4-substituted pyridine derivatives.

Scientific Research Applications

3-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antioxidant due to the presence of the sulfinyl group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electron donor or acceptor, influencing redox reactions and modulating the activity of oxidative enzymes. The pyridine ring can interact with various biological receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3,5-Ditert-butylphenyl)sulfonylethyl]pyridine: Similar structure but with a sulfone group instead of a sulfinyl group.

    3-[2-(3,5-Ditert-butylphenyl)thioethyl]pyridine: Similar structure but with a sulfide group instead of a sulfinyl group.

    2-(3,5-Ditert-butylphenyl)pyridine: Lacks the sulfinylethyl group.

Uniqueness

3-[2-(3,5-Ditert-butylphenyl)sulfinylethyl]pyridine is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and potential biological activities. The combination of the bulky 3,5-ditert-butylphenyl group and the pyridine ring further enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-[2-(3,5-ditert-butylphenyl)sulfinylethyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NOS.C2H2O4/c1-20(2,3)17-12-18(21(4,5)6)14-19(13-17)24(23)11-9-16-8-7-10-22-15-16;3-1(4)2(5)6/h7-8,10,12-15H,9,11H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXBTVXKBJTZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)S(=O)CCC2=CN=CC=C2)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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